

An In-depth Technical Guide to 5-Bromo-N-methylpyridine-3-sulfonamide

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Compound of Interest

Compound Name: 5-Bromo-N-methylpyridine-3-sulfonamide

Cat. No.: B575614

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CAS Number: 173999-19-4

This technical guide provides a comprehensive overview of **5-Bromo-N-methylpyridine-3-sulfonamide**, a heterocyclic organic compound of interest to researchers and professionals in drug development and medicinal chemistry. This document details the compound's physicochemical properties, potential therapeutic applications, and relevant experimental protocols.

Compound Profile

5-Bromo-N-methylpyridine-3-sulfonamide is a substituted pyridine derivative containing a sulfonamide group. The presence of the bromine atom and the N-methylsulfonamide moiety at positions 5 and 3 of the pyridine ring, respectively, are key structural features that can influence its biological activity.

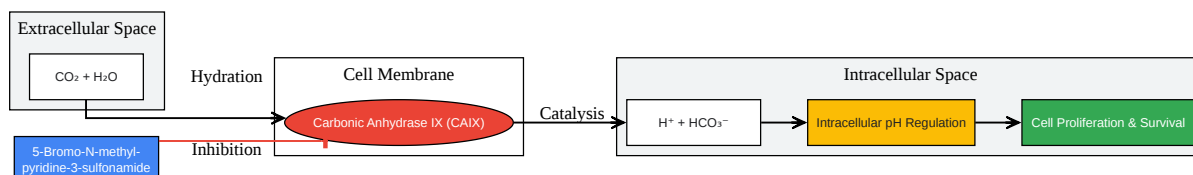
Property	Value	Reference
CAS Number	173999-19-4	[1]
Molecular Formula	C ₆ H ₇ BrN ₂ O ₂ S	[1]
Molecular Weight	251.1 g/mol	[1]
Appearance	Solid	[1]
Purity	≥96%	[1]
InChI Key	SNFZSCOGEYJG-UHFFFAOYSA-N	[1]

Potential Therapeutic Relevance and Signaling Pathways

While specific biological data for **5-Bromo-N-methylpyridine-3-sulfonamide** is not extensively published, the broader class of pyridine sulfonamides has garnered significant attention in drug discovery.[2][3] Many compounds with this scaffold are known to interact with a variety of biological targets, including enzymes and receptors.

One of the most well-documented activities of sulfonamides is the inhibition of carbonic anhydrases (CAs).[4][5] CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. These enzymes are involved in numerous physiological processes, and their dysregulation is implicated in several diseases, including cancer.[4] Specifically, tumor-associated isoforms like CA IX and CA XII are targets for anticancer therapies.[4][5]

Based on this established mechanism for related compounds, a potential signaling pathway involving the inhibition of carbonic anhydrase by **5-Bromo-N-methylpyridine-3-sulfonamide** is proposed below. This inhibition can lead to a disruption of pH regulation in cancer cells, ultimately affecting their proliferation and survival.



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Caption: Proposed mechanism of action via carbonic anhydrase inhibition.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and biological evaluation of **5-Bromo-N-methylpyridine-3-sulfonamide**.

Synthesis of 5-Bromo-N-methylpyridine-3-sulfonamide

The synthesis of **5-Bromo-N-methylpyridine-3-sulfonamide** can be achieved through a multi-step process, starting from commercially available materials. A representative synthetic route is outlined below, adapted from procedures for similar pyridine sulfonamide derivatives.[6]



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Caption: General synthetic workflow for **5-Bromo-N-methylpyridine-3-sulfonamide**.

Step 1: Synthesis of 5-Bromopyridine-3-sulfonyl chloride

- To a solution of sodium 5-bromopyridine-3-sulfonate in a suitable solvent (e.g., acetonitrile), add a chlorinating agent such as phosphorus pentachloride (PCl₅) or phosphorus oxychloride (POCl₃) portion-wise at a controlled temperature (e.g., 0-5 °C).

- Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
- Quench the reaction by carefully pouring the mixture onto crushed ice.
- Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-bromopyridine-3-sulfonyl chloride.

Step 2: Synthesis of **5-Bromo-N-methylpyridine-3-sulfonamide**

- Dissolve the crude 5-bromopyridine-3-sulfonyl chloride in a suitable solvent (e.g., dichloromethane or tetrahydrofuran).
- Cool the solution to 0 °C and add a solution of methylamine in the same solvent dropwise. A base such as triethylamine or pyridine can be added to scavenge the HCl byproduct.
- Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
- Wash the reaction mixture with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure **5-Bromo-N-methylpyridine-3-sulfonamide**.

In Vitro Carbonic Anhydrase Inhibition Assay

To evaluate the inhibitory activity of **5-Bromo-N-methylpyridine-3-sulfonamide** against carbonic anhydrase isoforms, a stopped-flow CO₂ hydrase assay can be employed.^[5]

Materials:

- Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

- 4-Nitrophenyl acetate (NPA) as the substrate
- Buffer solution (e.g., Tris-HCl)
- **5-Bromo-N-methylpyridine-3-sulfonamide** (dissolved in DMSO)
- Stopped-flow spectrophotometer

Procedure:

- Prepare a series of dilutions of the test compound in the assay buffer.
- In a stopped-flow instrument, rapidly mix the enzyme solution with the substrate solution (NPA) in the presence and absence of the inhibitor.
- Monitor the hydrolysis of NPA to 4-nitrophenol by measuring the increase in absorbance at a specific wavelength (e.g., 400 nm).
- Calculate the initial rates of the enzymatic reaction.
- Determine the IC_{50} value (the concentration of inhibitor required to reduce the enzyme activity by 50%) by plotting the percentage of inhibition versus the inhibitor concentration.

Applications in Drug Discovery

The pyridine sulfonamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of clinically approved drugs.[2][3] The versatility of this scaffold allows for modifications to fine-tune the pharmacokinetic and pharmacodynamic properties of a compound. The introduction of a bromine atom can enhance lipophilicity, potentially improving membrane permeability, and can also participate in halogen bonding with target proteins.

Given the potential for carbonic anhydrase inhibition, **5-Bromo-N-methylpyridine-3-sulfonamide** and its analogs could be investigated for their utility in:

- Oncology: As inhibitors of tumor-associated CA isoforms.
- Glaucoma: By targeting CA isoforms in the eye to reduce intraocular pressure.

- Anticonvulsants: As some sulfonamides exhibit activity against neurological disorders.

Further studies are warranted to fully elucidate the biological activity profile and therapeutic potential of **5-Bromo-N-methylpyridine-3-sulfonamide**.

Safety and Handling

Detailed safety information for **5-Bromo-N-methylpyridine-3-sulfonamide** is not readily available. As with any chemical compound, it should be handled in a well-ventilated laboratory with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety precautions, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide serves as a foundational resource for researchers interested in **5-Bromo-N-methylpyridine-3-sulfonamide**. The provided information on its properties, potential biological activities, and experimental protocols is intended to facilitate further investigation into this promising compound.

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